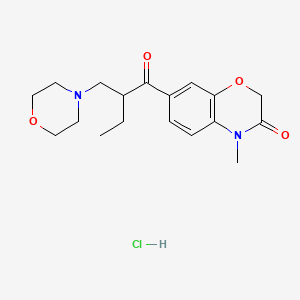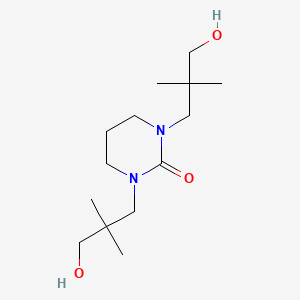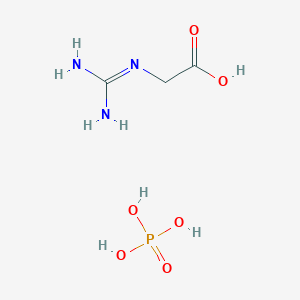
Glycocyamine phosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Glycocyamine phosphate, also known as guanidinoacetic acid phosphate, is a compound that plays a significant role in the metabolism of creatine. It is a derivative of glycine, where the amino group has been converted into a guanidine group. This compound is used in various applications, including as a dietary supplement and in animal feed.
Preparation Methods
Synthetic Routes and Reaction Conditions
Glycocyamine phosphate can be synthesized through the reaction of glycine with cyanamide in an aqueous solution. The reaction involves the transfer of a guanidine group from cyanamide to glycine, forming glycocyamine. This process can be catalyzed by various agents to improve yield and efficiency.
Industrial Production Methods
In industrial settings, this compound is produced by catalytic oxidation of ethanolamine to glycine, followed by the reaction with cyanamide in an aqueous solution. This method is analogous to the synthesis of creatine from 2-methylaminoethanol via sarcosine. The process is optimized to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Glycocyamine phosphate undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form various by-products.
Reduction: It can be reduced under specific conditions to yield different compounds.
Substitution: It can participate in substitution reactions where the guanidine group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary depending on the desired product and include factors like temperature, pH, and solvent choice.
Major Products Formed
The major products formed from these reactions include creatine, which is synthesized through the methylation of this compound, and other derivatives that have applications in various fields.
Scientific Research Applications
Glycocyamine phosphate has a wide range of scientific research applications:
Chemistry: It is used as a precursor in the synthesis of creatine and other related compounds.
Biology: It plays a role in the study of metabolic pathways involving creatine and energy metabolism.
Medicine: It is investigated for its potential therapeutic effects in conditions like muscular dystrophy and other metabolic disorders.
Industry: It is used as a feed additive in poultry farming to improve muscle growth and overall health of the animals.
Mechanism of Action
Glycocyamine phosphate exerts its effects through its role as a precursor to creatine. The conversion of this compound to creatine involves the enzyme guanidinoacetate N-methyltransferase, which transfers a methyl group from S-adenosylmethionine to this compound. This process is crucial for maintaining adequate levels of creatine in tissues, which is essential for energy metabolism and muscle function.
Comparison with Similar Compounds
Similar Compounds
Creatine: A direct product of glycocyamine phosphate, used widely as a dietary supplement.
Guanidinoacetic acid: Another name for glycocyamine, with similar properties and applications.
Sarcosine: A related compound involved in the synthesis of creatine.
Uniqueness
This compound is unique due to its role as a direct precursor to creatine, making it essential for studies related to energy metabolism and muscle physiology. Its ability to be converted into creatine through a simple methylation process sets it apart from other similar compounds.
Properties
CAS No. |
81129-50-2 |
|---|---|
Molecular Formula |
C3H10N3O6P |
Molecular Weight |
215.10 g/mol |
IUPAC Name |
2-(diaminomethylideneamino)acetic acid;phosphoric acid |
InChI |
InChI=1S/C3H7N3O2.H3O4P/c4-3(5)6-1-2(7)8;1-5(2,3)4/h1H2,(H,7,8)(H4,4,5,6);(H3,1,2,3,4) |
InChI Key |
HBOGVDDPCCTYJI-UHFFFAOYSA-N |
Canonical SMILES |
C(C(=O)O)N=C(N)N.OP(=O)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



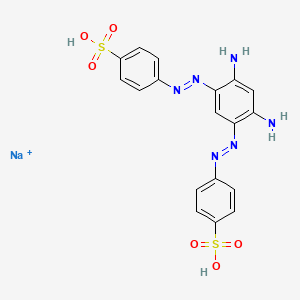
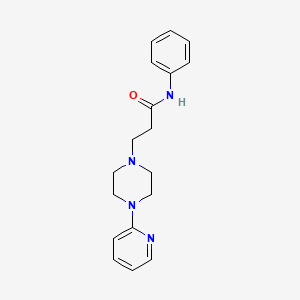


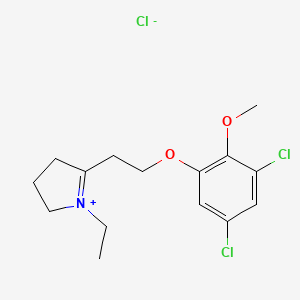
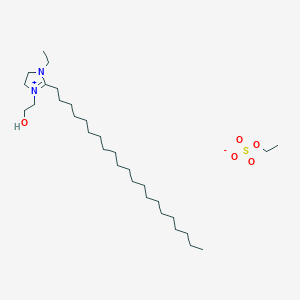

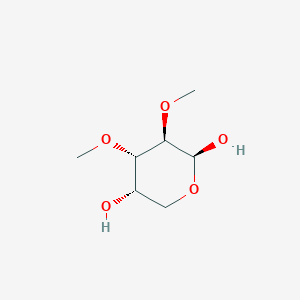
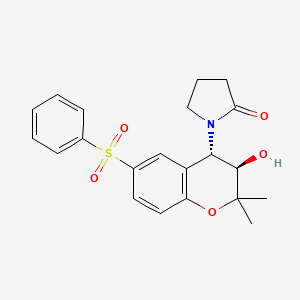
![2-[4-[3-[4-[(3S,3aR,6S,6aS)-6-nitrooxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-3-yl]piperazin-1-yl]propylsulfanyl]phenyl]acetic acid](/img/structure/B12695639.png)
